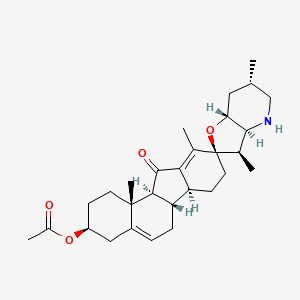
O-Acetyljervine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Acetyljervine is a bioactive chemical.
常见问题
Q. What experimental methodologies are recommended for the synthesis and purification of O-Acetyljervine, and how can reproducibility be ensured?
Basic Research Focus
this compound synthesis typically involves acetylation of the parent alkaloid jervine using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., pyridine) to prevent hydrolysis of acetyl groups .
- Purification : Column chromatography (silica gel, chloroform/methanol gradients) or preparative HPLC for isolating high-purity compounds (>95% by NMR) .
- Reproducibility : Document reaction parameters (temperature, stoichiometry, reaction time) and validate purity via 1H/13C NMR and LC-MS. Cross-reference protocols from Journal of Natural Products or Phytochemistry for standardization .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Advanced Research Focus
Discrepancies in bioactivity (e.g., cytotoxicity, neuroactive effects) may arise from:
- Purity Variability : Impurities in synthesized batches can skew results. Implement orthogonal purity checks (HPLC, HRMS) and compare against reference spectra in public databases (e.g., PubChem) .
- Assay Conditions : Differences in cell lines (e.g., SH-SY5Y vs. PC12 cells) or dosing regimes. Conduct dose-response curves and include positive controls (e.g., veratridine for sodium channel assays) .
- Statistical Analysis : Use meta-analytical frameworks to aggregate data, assess heterogeneity (I² statistic), and identify confounding variables .
Q. What advanced spectroscopic techniques are critical for structural elucidation of this compound derivatives?
Advanced Research Focus
Beyond basic 1H NMR, employ:
- 2D NMR (COSY, HSQC, HMBC) : To assign acetyl group positioning and stereochemistry, particularly for C-3 and C-6 substituents .
- X-ray Crystallography : For absolute configuration determination, though challenges exist due to low crystal yield. Collaborate with specialized crystallography facilities .
- Computational Modeling : Density Functional Theory (DFT) to predict 13C chemical shifts and validate experimental data .
Q. How should researchers design in vivo studies to investigate this compound’s neuropharmacological mechanisms?
Advanced Research Focus
- Model Selection : Use transgenic rodent models (e.g., Alzheimer’s disease models) to assess acetylcholinesterase inhibition or NMDA receptor modulation .
- Dosing Strategy : Pharmacokinetic profiling (e.g., LC-MS/MS plasma analysis) to determine bioavailability and blood-brain barrier penetration .
- Control Groups : Include jervine and veratridine controls to isolate O-acetyl-specific effects. Publish raw data in supplementary materials for transparency .
Q. What are the best practices for validating this compound’s inhibitory effects on ion channels?
Advanced Research Focus
- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing human Nav1.7 channels. Compare IC₅₀ values with literature data .
- Fluorescence-Based Assays : Use FLIPR Tetra for high-throughput screening, but confirm results with manual voltage-clamp to avoid false positives .
- Data Interpretation : Address signal-to-noise ratios by normalizing to baseline activity and reporting confidence intervals .
Q. How can researchers address challenges in quantifying this compound in complex biological matrices?
Basic Research Focus
- Sample Preparation : Solid-phase extraction (C18 cartridges) to remove lipids/proteins from plasma or tissue homogenates .
- Analytical Methods : UHPLC-QTOF-MS with deuterated internal standards (e.g., d3-O-Acetyljervine) for precision. Validate methods per ICH guidelines .
- Limit of Detection (LOD) : Report LOD/LOQ using calibration curves (1–100 ng/mL range) and include matrix effect studies .
Q. What strategies are effective for investigating structure-activity relationships (SAR) of this compound analogs?
Advanced Research Focus
- Synthetic Modifications : Systematically vary acetyl group positions (C-3, C-6) and test analogs in functional assays .
- Data Visualization : Use heatmaps or 3D-QSAR models to correlate structural features (e.g., logP, polar surface area) with bioactivity .
- Collaborative Databases : Share SAR data via platforms like ChEMBL to facilitate cross-study comparisons .
Q. How should researchers approach conflicting reports on this compound’s toxicity profiles?
Advanced Research Focus
- Toxicogenomics : RNA-seq analysis on hepatocyte models to identify differentially expressed genes (e.g., CYP450 isoforms) .
- Species-Specific Effects : Compare toxicity in murine vs. human primary cells and adjust dosimetry using allometric scaling .
- Meta-Analysis : Apply Cochrane review principles to assess bias in existing studies, emphasizing randomized, blinded designs .
属性
CAS 编号 |
14788-78-4 |
|---|---|
分子式 |
C29H41NO4 |
分子量 |
467.6 g/mol |
IUPAC 名称 |
[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl] acetate |
InChI |
InChI=1S/C29H41NO4/c1-15-12-23-26(30-14-15)17(3)29(34-23)11-9-21-22-7-6-19-13-20(33-18(4)31)8-10-28(19,5)25(22)27(32)24(21)16(29)2/h6,15,17,20-23,25-26,30H,7-14H2,1-5H3/t15-,17+,20-,21-,22-,23+,25+,26-,28-,29-/m0/s1 |
InChI 键 |
UQVIFHXKIPQADQ-CXKDDGKJSA-N |
SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC(=O)C)C)NC1 |
手性 SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)OC(=O)C)C)NC1 |
规范 SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC(=O)C)C)NC1 |
外观 |
Solid powder |
Key on ui other cas no. |
14788-78-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
O-Acetyljervine; 3-O-Acetyljervine; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















